![molecular formula C9H9ClFNOS B13468685 [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound that features a unique combination of a chloro-fluorophenyl group, a cyclopropyl group, and a sulfur-containing imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-4-fluorophenol, is subjected to a series of reactions to introduce the cyclopropyl group and the imino-lambda6-sulfanyl group.
Imino-lambda6-sulfanyl Formation: The imino-lambda6-sulfanyl group is introduced through a reaction with a suitable sulfur-containing reagent, such as thiourea or a sulfur chloride compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Amines, thiols, alkoxides, polar solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: A precursor in the synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one.
Cyclopropylamine: A compound with a similar cyclopropyl group.
Thiourea: A sulfur-containing compound used in the synthesis of imino-lambda6-sulfanyl derivatives.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the cyclopropyl and imino-lambda6-sulfanyl groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClFNOS |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
(2-chloro-4-fluorophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H9ClFNOS/c10-8-5-6(11)1-4-9(8)14(12,13)7-2-3-7/h1,4-5,7,12H,2-3H2 |
Clé InChI |
QJTLTQHFDNXCTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=N)(=O)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


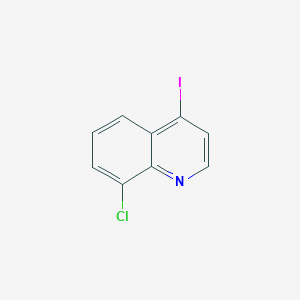
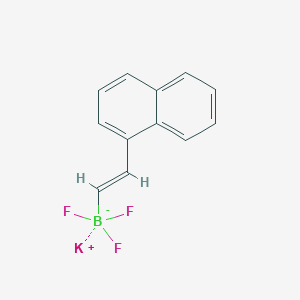
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

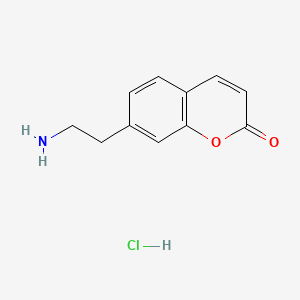
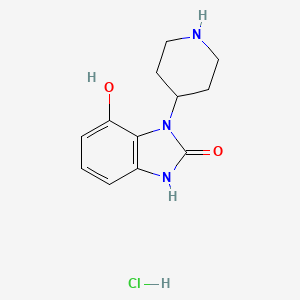
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
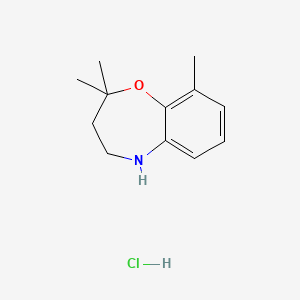
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
